Spiro[3.5]nonane-7-sulfonyl chloride
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Overview
Description
Spiro[3.5]nonane-7-sulfonyl chloride is an organic compound with the molecular formula C9H15ClO2S. It is a spirocyclic compound, meaning it contains two rings that share a single common atom. This compound is notable for its unique structure and its applications in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.5]nonane-7-sulfonyl chloride typically involves the reaction of spiro[3.5]nonane with chlorosulfonic acid. This reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The process involves the following steps:
Starting Material: Spiro[3.5]nonane.
Reagent: Chlorosulfonic acid.
Reaction Conditions: The reaction is usually conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the safety and efficiency of the process. The use of continuous flow reactors also helps in managing the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonane-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfides: Formed by reduction.
Scientific Research Applications
Spiro[3.5]nonane-7-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of spiro[3.5]nonane-7-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides and sulfonate esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.5]decane-7-sulfonyl chloride
- Spiro[5.5]undecane-7-sulfonyl chloride
- Spiro[3.4]octane-7-sulfonyl chloride
Uniqueness
Spiro[3.5]nonane-7-sulfonyl chloride is unique due to its specific ring structure and the position of the sulfonyl chloride group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in the synthesis of specialized compounds .
Properties
IUPAC Name |
spiro[3.5]nonane-7-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)8-2-6-9(7-3-8)4-1-5-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKSTTCXBVLBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(CC2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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